molecular formula C4H7BrO2 B13812791 4-bromo(114C)butanoic acid

4-bromo(114C)butanoic acid

Cat. No.: B13812791
M. Wt: 168.99 g/mol
InChI Key: GRHQDJDRGZFIPO-DOMIDYPGSA-N
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Description

4-Bromo(114C)butanoic acid, also known as 4-bromobutyric acid, is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butanoic acid where a bromine atom is substituted at the fourth carbon position. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo(114C)butanoic acid can be synthesized through the reaction of γ-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of γ-butyrolactone .

Reaction Conditions:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo(114C)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Hydroxide ions (OH⁻), aqueous conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

Major Products Formed

Scientific Research Applications

4-Bromo(114C)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo(114C)butanoic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo(114C)butanoic acid is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in certain chemical syntheses where other halogenated butanoic acids may not be as effective .

Properties

Molecular Formula

C4H7BrO2

Molecular Weight

168.99 g/mol

IUPAC Name

4-bromo(114C)butanoic acid

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2

InChI Key

GRHQDJDRGZFIPO-DOMIDYPGSA-N

Isomeric SMILES

C(C[14C](=O)O)CBr

Canonical SMILES

C(CC(=O)O)CBr

Origin of Product

United States

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